Metformin-d6
Description
Significance of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a pivotal technique in pharmaceutical research, providing profound insights into the behavior of drugs within biological systems. musechem.com This method involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. symeres.com This substitution does not significantly alter the chemical properties of the compound, allowing scientists to trace its journey and interactions within a biological system with high precision. musechem.comscinews.uz
The applications and benefits of stable isotope labeling are extensive and integral to drug discovery and development:
Metabolism and Pharmacokinetic Studies: Labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies. acs.org They allow researchers to track the lifecycle of a drug, providing comprehensive data on how it is processed and eliminated by the body. musechem.com By using isotopically labeled drugs, scientists can distinguish between the administered drug and its metabolites, leading to a clearer understanding of metabolic pathways. symeres.comacs.org
Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgadesisinc.com In quantitative analysis, a stable isotope-labeled version of a drug often serves as an ideal internal standard, correcting for variations during sample preparation and analysis. researchgate.net This enhances the reliability and reproducibility of the data.
Bioavailability Assessment: Stable isotope methods offer a superior approach to determining a drug's absolute bioavailability. scinews.uz By co-administering a labeled intravenous dose and a non-labeled oral dose, researchers can simultaneously measure the concentrations of both from a single plasma sample, eliminating inter-individual variability and providing more accurate pharmacokinetic data. scinews.uzmdpi.com
Mechanistic Investigations: The "kinetic isotope effect" is a key phenomenon exploited in these studies. symeres.com Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of metabolism. researchgate.net This allows researchers to investigate reaction mechanisms and identify which parts of a molecule are vulnerable to metabolic breakdown. symeres.comnih.gov
The use of stable isotopes provides a safer and more specific alternative to radioactive isotopes for many applications, particularly in human studies. researchgate.net
| Application Area | Description of Use | Primary Benefit |
|---|---|---|
| ADME Studies | Tracing the absorption, distribution, metabolism, and excretion of a drug candidate. acs.org | Provides a complete picture of a drug's fate in a biological system. musechem.com |
| Pharmacokinetics (PK) | Improving the accuracy of bioavailability studies by eliminating inter-subject variability. scinews.uz | More reliable data on drug exposure and clearance. mdpi.com |
| Quantitative Bioanalysis | Use as internal standards in mass spectrometry to ensure accurate quantification of the non-labeled drug. researchgate.net | Enhanced precision and accuracy of analytical measurements. adesisinc.com |
| Mechanistic Studies | Utilizing the kinetic isotope effect to study metabolic pathways and enzyme-substrate interactions. symeres.com | Elucidation of how drugs are broken down and identification of metabolic "soft spots". nih.gov |
| Drug Discovery | Improving metabolic stability and pharmacokinetic profiles of drug candidates by strategic deuteration. nih.gov | Development of safer and more effective medicines. musechem.com |
Rationale for Deuteration of Metformin (B114582) in Advanced Research Methodologies
Metformin-d6, Hydrochloride is a deuterated form of metformin where the six hydrogen atoms on the two methyl groups are replaced with deuterium. clearsynth.com This specific isotopic labeling makes it a crucial tool in advanced research, primarily for its role as an internal standard in bioanalytical methods. caymanchem.comclearsynth.com
The primary rationale for the use of this compound is to achieve highly accurate and precise quantification of metformin in various biological matrices, such as plasma, tissue, and hair. caymanchem.comnih.govwiley.com When conducting studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added to samples to control for variability during the analytical process. nih.govnih.gov
This compound is considered the ideal internal standard for metformin analysis for several reasons:
Physicochemical Similarity: It shares nearly identical chemical and physical properties with natural metformin, meaning it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer. scinews.uz
Mass Distinction: Despite its chemical similarity, this compound has a higher mass than metformin due to the six neutrons in the deuterium atoms. mdpi.com This mass difference allows the mass spectrometer to detect and measure both the drug (metformin) and the internal standard (this compound) simultaneously and without interference. nih.govmdpi.com
Improved Accuracy: By adding a known concentration of this compound to every sample, researchers can calculate the exact concentration of metformin by comparing the ratio of the two signals. nih.gov This isotope dilution approach corrects for any loss of analyte during sample preparation or fluctuations in the instrument's signal, leading to highly reliable results. nih.gov
Numerous research studies rely on this methodology. For instance, it has been used to develop sensitive UPLC-MS/MS assays to quantify metformin uptake in cells that express organic cation transporters (OCTs), which are crucial for the drug's action. mdpi.com It is also employed in pharmacokinetic studies to determine the biodistribution of metformin in different tissues like the liver, kidney, and brain in animal models. nih.gov Furthermore, this technique enables the investigation of long-term drug exposure by measuring metformin levels in hair samples. wiley.com
| Property | Metformin Hydrochloride | This compound, Hydrochloride | Significance of Difference |
|---|---|---|---|
| Chemical Formula | C₄H₁₂ClN₅ | C₄H₆D₆ClN₅ clearsynth.com | Deuterium (D) replaces Protium (H) on the methyl groups. |
| Molecular Weight | 165.62 g/mol | 171.66 g/mol clearsynth.com | The mass difference allows for distinct detection in mass spectrometry. mdpi.com |
| CAS Number | 1115-70-4 | 1185166-01-1 clearsynth.com | Unique identifiers for each compound. |
| Primary Research Use | Investigational drug, therapeutic agent. nih.gov | Internal standard for quantification of metformin. caymanchem.comclearsynth.com | This compound is a tool to study metformin. |
Structure
2D Structure
Properties
CAS No. |
1185166-01-1 |
|---|---|
Molecular Formula |
C4H12ClN5 |
Molecular Weight |
171.66 g/mol |
IUPAC Name |
2-carbamimidoyl-1,1-bis(trideuteriomethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; |
InChI Key |
OETHQSJEHLVLGH-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.Cl |
Appearance |
Assay:≥98% deuterated forms (d1-d6)A crystalline solid |
Synonyms |
N,N-Dimethylimidodicarbonimidic Diamide-d6, Hydrochloride; Diabetosan-d6; Diabex-d6, Glucophage-d6; Metiguanide-d6 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Characterization of Metformin D6, Hydrochloride
Advanced Synthetic Routes for Deuterated Metformin (B114582) Derivatives
The synthesis of metformin and its derivatives has evolved to include more efficient and environmentally conscious methods. These advancements are also applicable to the preparation of its deuterated analogue, Metformin-d6, Hydrochloride.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. google.comsemanticscholar.org This approach has been successfully applied to the synthesis of metformin hydrochloride and can be adapted for its deuterated counterpart.
In a typical microwave-assisted synthesis, dicyandiamide (B1669379) and dimethylamine (B145610) hydrochloride are heated using microwaves. google.com This direct heating of the reactants leads to a more uniform internal temperature, which can reduce the formation of impurities and improve the purity of the final product. google.com The reaction time is significantly reduced, often to just a few minutes, with high yields. semanticscholar.orgmdpi.com For instance, a microwave-assisted synthesis of metformin hydrochloride on thin-layer chromatography (TLC) plates reported a 92% yield in 5 minutes. semanticscholar.orgmdpi.com This method's simplicity, efficiency, and amenability to parallel synthesis make it a versatile and economical green methodology. mdpi.comnih.govproquest.comdoaj.org
Novel approaches have also utilized microwave irradiation for the synthesis of metformin-based Schiff bases, further highlighting the versatility of this technique. nih.govresearchgate.netmdpi.com These reactions, often conducted in an aqueous medium, benefit from reduced reaction times, minimal waste, and good yields. nih.govmdpi.com
Eco-Friendly Methodologies in Deuterated Compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds, including deuterated metformin. The goal is to minimize the use and generation of hazardous substances. semanticscholar.org
One eco-friendly approach involves using water as a solvent in microwave-assisted synthesis, which is both environmentally benign and efficient. nih.govresearchgate.netmdpi.com Another green methodology is the use of thin-layer chromatography (TLC) plates for microwave-assisted synthesis, which simplifies the process and reduces the need for bulk solvents. semanticscholar.orgmdpi.com
Furthermore, the development of deep eutectic solvents (DES) offers a greener alternative to traditional organic solvents. A deep eutectic melt of sorbitol and metformin hydrochloride has been used as a medium and catalyst for the synthesis of other organic compounds, showcasing the potential for metformin derivatives to be part of environmentally friendly synthetic strategies. rsc.org The use of solvents like toluene (B28343) and DMF in a closed loop, where they can be reapplied, also reduces waste and environmental impact. google.com
Preparation of Novel Metformin-Based Chemical Entities
Research has focused on creating novel metformin-based salts and compounds to potentially improve its properties. rsc.orgmdpi.com These efforts aim to expand the solid-state landscape of metformin. rsc.org
Scientists have successfully prepared novel metformin salts with various carboxylic acids, such as maleic acid, malonic acid, and saccharin. rsc.org These new solid forms are synthesized through methods like slow evaporation and are characterized to understand their properties. rsc.org The goal of creating these new salts is often to explore different physicochemical and biopharmaceutical profiles. rsc.orgacs.org
Another area of exploration is the synthesis of metformin-based Schiff bases. researchgate.netmdpi.com These are synthesized by reacting metformin hydrochloride with aldehydes, such as ortho- and para-nitrobenzaldehyde, using eco-friendly methods like microwave-assisted synthesis in water. mdpi.com The resulting Schiff bases are then characterized to determine their structure and potential applications. nih.govmdpi.com Additionally, multicomponent molecular salts of metformin with compounds like rhein (B1680588) have been designed and synthesized to explore potential synergistic effects. mdpi.com
Spectroscopic and Analytical Techniques for Structural Elucidation
The precise structure of this compound, Hydrochloride is confirmed through a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including metformin and its deuterated analogues. frontiersin.orgresearchgate.net
¹H NMR: In the ¹H NMR spectrum of metformin hydrochloride, specific signals correspond to the different protons in the molecule. For example, the singlet for the two equivalent methyl groups is typically observed around 2.91-2.92 ppm. semanticscholar.orgfrontiersin.orgresearchgate.netscribd.com The protons of the amine and imine groups also show characteristic signals. frontiersin.org For this compound, the absence of the methyl proton signal would be a key indicator of successful deuteration. Deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d6) or deuterium (B1214612) oxide (D₂O) are used for sample preparation. frontiersin.orgresearchgate.netinnovareacademics.in The choice of solvent is crucial; for instance, using D₂O can cause the exchangeable NH protons to disappear from the spectrum. frontiersin.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For metformin, characteristic peaks are observed at approximately 160.6, 158.9, and 38.1 ppm in D₂O. semanticscholar.orgmdpi.com These signals correspond to the different carbon atoms in the biguanide (B1667054) structure.
The combination of ¹H and ¹³C NMR data allows for a comprehensive structural confirmation of the synthesized compound. nih.govmdpi.com
Mass Spectrometry (MS) Applications in Structural Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and fragmentation pattern of molecules, which is particularly important for isotopically labeled compounds like this compound, Hydrochloride. angenechemical.comsmolecule.com
This compound, Hydrochloride is specifically designed for use as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS). smolecule.commdpi.com The six-dalton mass difference between the deuterated standard and the non-labeled metformin allows for their clear differentiation in a mass spectrometer. mdpi.comresearchgate.net
In electrospray ionization (ESI) mass spectrometry, metformin and its deuterated analogue typically form protonated molecular ions. nih.gov For this compound, the precursor ion would be at m/z 136, while for metformin, it is at m/z 130. mdpi.com The fragmentation of these ions in tandem mass spectrometry (MS/MS) produces characteristic product ions. A common fragmentation for both is the loss of a neutral fragment, resulting in a product ion at m/z 60. mdpi.comnih.gov This specific transition (m/z 136 → 60 for this compound) is used for its quantification in multiple reaction monitoring (MRM) mode, ensuring high selectivity and sensitivity. mdpi.com
Table 1: Key Analytical Data for this compound, Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 171.66 g/mol | angenechemical.com |
| Chemical Formula | C₄H₆D₆ClN₅ | smolecule.com |
| ¹H NMR (Metformin HCl) | ~2.92 ppm (s, 6H, -N(CH₃)₂) | semanticscholar.orgfrontiersin.org |
| ¹³C NMR (Metformin HCl) | ~160.6, 158.9, 38.1 ppm | semanticscholar.orgmdpi.com |
| MS Precursor Ion (M+H)⁺ | m/z 136 | mdpi.com |
| MS/MS Transition | m/z 136 → 60 | mdpi.com |
| Compound Name | |
|---|---|
| This compound, Hydrochloride | |
| Metformin hydrochloride | |
| Dicyandiamide | |
| Dimethylamine hydrochloride | |
| Metformin maleate | |
| Metformin malonate | |
| Metformin saccharinate | |
| Maleic acid | |
| Malonic acid | |
| Saccharin | |
| (ortho)para-nitrobenzaldehyde | |
| Rhein | |
| Sorbitol | |
| Toluene | |
| Dimethylformamide (DMF) | |
| Deuterium oxide (D₂O) |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are crucial analytical techniques for the characterization of pharmaceutical compounds. They provide information about a molecule's functional groups and conjugated systems, respectively. In the context of this compound, Hydrochloride, these methods confirm the structural integrity of the molecule and the success of the isotopic labeling.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations.
For this compound, Hydrochloride, the key feature is the substitution of hydrogen atoms with deuterium atoms on the two methyl groups. This isotopic substitution significantly alters the vibrational frequencies of the C-H bonds. scbt.com Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending vibrations occur at lower wavenumbers (frequencies) than the corresponding C-H vibrations. This isotopic shift is a definitive indicator of successful deuteration.
While the primary structure of metformin consists of a biguanide core with two methyl groups attached to a terminal nitrogen atom, the IR spectrum of standard metformin hydrochloride shows characteristic peaks for N-H, C-N, and C-H vibrations. asianpubs.orgresearchgate.net In this compound, Hydrochloride, the most notable difference in the IR spectrum is the appearance of bands corresponding to C-D vibrations and the disappearance of the characteristic C-H stretching and bending frequencies associated with the methyl groups. scbt.com
The vibrational frequencies for the methyl groups in non-deuterated metformin hydrochloride are typically observed below 3000 cm⁻¹. asianpubs.org For example, weak C-H stretching absorptions for the (CH₃)₂N group have been reported at frequencies like 2816 cm⁻¹. asianpubs.org In the spectrum of this compound, Hydrochloride, these would be absent and replaced by C-D stretching bands, which are expected to appear in the 2100-2200 cm⁻¹ region.
Table 1: Characteristic IR Absorption Bands for this compound, Hydrochloride and Comparison with Metformin Hydrochloride
| Functional Group | Vibration Type | Metformin Hydrochloride Wavenumber (cm⁻¹) asianpubs.orgresearchgate.net | Expected this compound, Hydrochloride Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H | Stretching | 3400-3100 | Unchanged |
| C-N | Stretching | ~1165 | Unchanged |
| C-H (of CH₃) | Stretching | ~2816 | Absent |
| C-D (of CD₃) | Stretching | Not Applicable | ~2200-2100 |
| N-H | Bending | ~1620 | Unchanged |
| C-H (of CH₃) | Bending | ~1475 | Absent |
This table is generated based on typical IR absorption ranges and published data for non-deuterated metformin. The expected values for the deuterated compound are based on the principles of isotopic substitution.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. It is particularly useful for analyzing compounds with conjugated systems. The UV spectrum of metformin is characterized by a strong absorption maximum (λmax) due to the conjugated π-system of the biguanide structure.
The deuteration of the methyl groups in this compound, Hydrochloride does not involve the chromophore responsible for UV absorption. Therefore, the UV-Vis spectrum of the deuterated compound is expected to be nearly identical to that of the non-deuterated Metformin hydrochloride. Research confirms this, with the λmax for this compound, Hydrochloride reported at 235 nm. caymanchem.com This is consistent with the λmax of standard Metformin hydrochloride, which is typically observed around 232-234 nm in various solvents. asianpubs.orgijper.org The solvent can have a minor effect on the λmax, but the position of the peak remains characteristic for the biguanide structure. researchgate.net
Table 2: UV-Visible Absorption Data for this compound, Hydrochloride
| Compound | λmax | Solvent | Reference |
|---|---|---|---|
| This compound, Hydrochloride | 235 nm | Not specified | caymanchem.com |
| Metformin Hydrochloride (for comparison) | 234 nm | Water | ijper.org |
The consistency in the λmax value serves as confirmation that the core electron-rich structure of the biguanide system remains unchanged after the deuteration of the peripheral methyl groups.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound, Hydrochloride |
| Metformin hydrochloride |
| Metformin |
| Deuterium |
Bioanalytical Methodologies Employing Metformin D6, Hydrochloride As an Internal Standard
Development and Validation of Quantitative Analytical Methods for Metformin (B114582)
The development and validation of robust analytical methods are fundamental for the reliable measurement of metformin in biological samples. Metformin-d6, hydrochloride is the preferred internal standard in many of these assays due to its chemical and physical similarities to the analyte, metformin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of metformin in biological fluids due to its high sensitivity and selectivity. ingentaconnect.comresearchgate.net In these methods, this compound, hydrochloride is added to the sample as an internal standard to correct for variations during sample preparation and analysis. researchgate.netscispace.com The chromatographic separation is often achieved on a C18 or a hydrophilic interaction liquid chromatography (HILIC) column. researchgate.netphenomenex.com
Several studies have detailed the optimization of LC-MS/MS conditions. Electrospray ionization (ESI) in the positive ion mode is commonly selected as it provides a strong signal for both metformin and its deuterated internal standard. nih.govplos.org The multiple reaction monitoring (MRM) mode is utilized for quantification, with specific precursor-to-product ion transitions monitored for both metformin and this compound, hydrochloride. For instance, a common transition for metformin is m/z 130.1 → 60.1, while for this compound, hydrochloride it is m/z 136.2 → 60.1. researchgate.netsun.ac.za
Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater speed and resolution. researchgate.net UHPLC-HRMS methods have been successfully developed for the rapid and reliable detection of metformin in human plasma, also employing this compound as the internal standard. researchgate.netdntb.gov.ua These methods often utilize a gradient elution to achieve short run times, sometimes as low as 2 minutes. researchgate.net
Table 1: Examples of LC-MS/MS and UHPLC-HRMS Method Parameters
| Parameter | LC-MS/MS Example | UHPLC-HRMS Example |
| Internal Standard | This compound, Hydrochloride researchgate.net | This compound researchgate.net |
| Chromatography | C12 reverse phase column researchgate.net | BEH HILIC analytical column researchgate.net |
| Ionization Mode | Positive ion electrospray researchgate.net | Electrospray ionization (ESI) positive mode researchgate.net |
| MRM Transitions | Metformin: m/z 130.1→60.0; this compound: m/z 136.2→60.0 researchgate.net | N/A (Full scan or targeted analysis) |
| Run Time | 7 min/sample researchgate.net | 2 min researchgate.net |
Method Specificity, Linearity, Accuracy, and Precision Assessments
A critical aspect of method validation is to ensure the assay is specific, linear, accurate, and precise. The use of a stable isotope-labeled internal standard like this compound, hydrochloride significantly contributes to achieving these parameters.
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. In LC-MS/MS, the unique MRM transitions for metformin and this compound ensure high selectivity, minimizing interference from endogenous plasma components. researchgate.net
Linearity: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. These curves consistently demonstrate good linearity over a specific concentration range, with correlation coefficients (r²) typically greater than 0.99. researchgate.netnih.gov For example, one method showed linearity in the range of 8–48 ng/mL for metformin. nih.gov Another study reported a linear range of 10.2–1741.8 ng/mL. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Regulatory guidelines, such as those from the FDA and EMA, require that the accuracy and precision be within ±15% (±20% for the lower limit of quantification, LLOQ). japsonline.com Numerous validated methods using this compound, hydrochloride have reported intra- and inter-day precision and accuracy values well within these acceptable limits. ingentaconnect.comdovepress.com For instance, one study reported intra- and inter-day precision with a coefficient of variation (CV) of less than 8.19% and accuracy in the range of 91.13–105.25%. researchgate.net
Table 2: Summary of Validation Parameters from a Validated Bioanalytical Method
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Reported Value Example |
| Linearity (r²) | ≥ 0.99 | > 0.9907 nih.gov |
| Accuracy (% Difference) | Within ±15% (±20% at LLOQ) | 91.13–105.25% researchgate.net |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 8.19% researchgate.net |
| LLOQ | Defined and validated | 0.18 μg/mL ugm.ac.id |
Evaluation of Sample Stability and Recovery
The stability of metformin in biological samples under various storage and processing conditions is essential for reliable results. Stability studies are conducted to evaluate the analyte's integrity during short-term storage at room temperature, long-term storage at frozen temperatures (-20°C or -80°C), and after multiple freeze-thaw cycles. sun.ac.zaugm.ac.id Metformin has been found to be stable under these conditions in numerous studies. sun.ac.zaugm.ac.id
Recovery experiments are performed to determine the efficiency of the extraction process. The recovery of metformin from the biological matrix is calculated by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. A simple protein precipitation method, for example, has shown an average percentage recovery of 69.9% for metformin. sun.ac.za
Regulatory Compliance in Bioanalytical Method Validation (FDA, EMA Guidelines)
The validation of bioanalytical methods must adhere to strict guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). japsonline.comunite.it These guidelines provide a framework for the validation of analytical procedures to ensure the reliability and reproducibility of the data. japsonline.com The key validation parameters include specificity, linearity, accuracy, precision, sensitivity, stability, and recovery. japsonline.com The use of this compound, hydrochloride as an internal standard is a common practice in methods submitted to these agencies for bioequivalence and pharmacokinetic studies, as it helps to meet the stringent requirements for accuracy and precision. sun.ac.zadovepress.com
Sample Preparation Techniques for Complex Biological Matrices
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances. For metformin analysis, various techniques are employed, with protein precipitation being a popular choice due to its simplicity and efficiency.
Protein Precipitation Methods
Protein precipitation is a straightforward and rapid method for sample clean-up, particularly for highly polar compounds like metformin. phenomenex.comsun.ac.za This technique involves the addition of an organic solvent, typically acetonitrile (B52724) or methanol, to the biological sample (e.g., plasma). nih.govinnovareacademics.in The solvent causes the proteins in the sample to precipitate, and after centrifugation, the clear supernatant containing the analyte and the internal standard can be directly injected into the LC-MS/MS system or further processed. nih.govscispace.com
In a typical protein precipitation protocol for metformin analysis, a small volume of plasma is mixed with a solution containing this compound, hydrochloride, followed by the addition of a larger volume of acetonitrile. nih.govscispace.com The mixture is vortexed and then centrifuged to pellet the precipitated proteins. nih.govscispace.com This method is effective for high-throughput analysis and has been shown to provide clean extracts with minimal matrix effects, especially when a deuterated internal standard is used to compensate for any potential ion suppression or enhancement. phenomenex.comnih.gov Some methods also incorporate 0.1% formic acid in the acetonitrile to improve precipitation efficiency and the peak shape of metformin. mdpi.com
Chromatographic Separation Strategies (e.g., HILIC, Ion-Pairing Chromatography)
The highly hydrophilic nature of metformin presents challenges for traditional reversed-phase chromatography. To overcome these difficulties, several advanced chromatographic strategies have been developed, with Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-pairing chromatography being prominent examples.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for separating polar compounds like metformin. researchgate.netmdpi.comdntb.gov.ua This technique typically utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, such as acetonitrile, and a small amount of aqueous solvent. researchgate.net For instance, one method employed a BEH HILIC analytical column with a gradient elution of 0.1% formic acid in water and acetonitrile with 0.1% formic acid, achieving a short run time of 2 minutes. researchgate.net While HILIC can provide good separation and peak shape for metformin in solution, the presence of a biological matrix can sometimes negatively affect peak shape and width. mdpi.com
Ion-Pairing Chromatography: This approach enhances the retention of highly polar analytes like metformin on reversed-phase columns by introducing an ion-pairing agent to the mobile phase. mdpi.comresearchgate.net Heptafluorobutyric acid (HFBA) has been successfully used as an ion-pairing agent, resulting in acceptable retention times and good peak shapes. researchgate.netresearchgate.net One study found that switching from trifluoroacetic acid (TFA), which gave unsatisfactory retention, to HFBA significantly improved the chromatographic performance. mdpi.comresearchgate.net
A comparison of different chromatographic approaches is summarized below:
| Chromatographic Strategy | Column Type | Mobile Phase Components | Key Findings |
| HILIC | BEH HILIC (100 × 2.1 mm, 1.7 µm) | 0.1% formic acid in water and acetonitrile | Rapid analysis (2 min total run time). researchgate.net |
| HILIC | Waters Cortecs HILIC | Not specified | Good separation and peak shape in solution, but matrix can affect performance. mdpi.com |
| Ion-Pairing | Reversed-phase (e.g., Waters Acquity BEH Peptide Column) | Heptafluorobutyric acid (HFBA) | Improved retention and peak shape compared to TFA. mdpi.comresearchgate.netresearchgate.net |
| Reversed-Phase | Waters XBridge C18 (3.0 x 50 mm, 3.5 µm) | 2 mM ammonium (B1175870) acetate (B1210297) and acetonitrile | Use of ammonium acetate buffer controlled pH and yielded symmetric peaks. plos.orgnih.govscispace.com |
Mitigation of Matrix Effects and Ion Suppression Phenomena
Matrix effects, which include ion suppression or enhancement, are a significant challenge in the bioanalysis of metformin, potentially affecting the accuracy and sensitivity of the assay. scispace.com Several strategies are employed to minimize these effects, often in conjunction with the use of this compound, hydrochloride as an internal standard.
A common and effective sample preparation technique is protein precipitation , where a solvent like acetonitrile is added to the plasma or tissue homogenate to precipitate proteins, which are then removed by centrifugation. researchgate.netplos.orgnih.govscispace.com This simple, single-step method has been shown to yield high recovery of metformin. researchgate.net
The choice of mobile phase additives and chromatographic conditions also plays a crucial role. For instance, the use of ammonium acetate buffer has been shown to control the pH of the metformin extract, leading to more consistent and symmetric peak shapes. plos.orgscispace.com In some cases, issues like peak splitting or distortion have been observed, which were attributed to the tautomerization of metformin. plos.orgscispace.com The use of an appropriate buffer can help to control this phenomenon. plos.orgscispace.com
Furthermore, to counteract ion suppression associated with ion-pairing agents like heptafluorobutyric acid (HFBA), a post-column injection of aqueous ammonia (B1221849) has been successfully implemented. researchgate.net This technique helps to neutralize the ion-pairing agent before the analyte enters the mass spectrometer, thereby reducing suppression.
Studies have evaluated the matrix effect by comparing the response of the analyte in the presence and absence of the biological matrix. In one study, the matrix effect for plasma was found to be within an acceptable range of 91.2% to 112.9%, with a relative standard deviation (RSD) of less than 10%. plos.orgscispace.com Another study reported that while the ion suppression for a metabolite was high, the variation was less than 15%, which was deemed acceptable. scispace.com The use of a stable isotope-labeled internal standard like this compound is instrumental in compensating for any remaining matrix effects, ensuring accurate quantification. plos.orgscispace.com
Quantification in Diverse Biological Systems
This compound, hydrochloride is extensively used as an internal standard for the accurate quantification of metformin in a wide range of biological matrices, which is essential for pharmacokinetic and metabolic studies.
Plasma and Serum Analysis
The determination of metformin concentrations in plasma and serum is fundamental for understanding its absorption, distribution, metabolism, and excretion. Numerous validated LC-MS/MS methods have been developed for this purpose, consistently utilizing this compound as an internal standard. researchgate.netplos.orgnih.govscispace.comusask.caeuropa.eunih.govescholarship.orgsun.ac.za
Sample preparation for plasma and serum analysis typically involves protein precipitation with acetonitrile. researchgate.netplos.orgnih.gov In some methods, solid-phase extraction (SPE) is also employed to clean up the samples before analysis. europa.eu
The linear range for metformin quantification in plasma varies between studies but generally covers the expected therapeutic concentrations. For example, one method reported a linearity range of 5–2000 ng/mL in human plasma. researchgate.net Another study established a calibration curve from 15.6 ng/mL to 4000 ng/mL. sun.ac.za These methods have been validated according to regulatory guidelines from agencies like the FDA and EMA, demonstrating acceptable accuracy and precision. researchgate.netsun.ac.za
The following table summarizes key parameters from various studies on metformin quantification in plasma:
| Sample Preparation | LC-MS/MS System | Linear Range (ng/mL) | Key Findings |
| Protein Precipitation with Acetonitrile | UHPLC-HRMS | 5 - 2000 | Rapid and reliable method for human plasma. researchgate.net |
| Protein Precipitation with Acetonitrile | Agilent 1260 HPLC with Agilent 6460 MS | Not specified | High recovery and minimal matrix effect. plos.orgnih.govscispace.com |
| Solid-Phase Extraction | Not specified | Not specified | Used for a bioequivalence study. europa.eu |
| Protein Precipitation with Acetonitrile | Shimadzu 8040 MS | 15.6 - 4000 | Validated according to FDA and EMA guidelines. sun.ac.za |
Tissue Homogenate Analysis (e.g., Liver, Kidney, Brain, Muscle)
Quantifying metformin in different tissues is crucial for understanding its distribution and site of action. This compound, hydrochloride is the internal standard of choice for these analyses in tissues such as the liver, kidney, brain, and muscle. plos.orgnih.govbiorxiv.orgphysiology.orgnih.govfrontiersin.org
The sample preparation for tissue analysis begins with homogenization of the tissue in an appropriate buffer, often Milli-Q water. nih.gov This is followed by protein precipitation, typically with acetonitrile, to extract the analyte and the internal standard. plos.orgnih.govnih.gov
Studies have successfully quantified metformin concentrations in various mouse tissues. For example, one study measured metformin levels in the liver, brain, kidney, and muscle of mice after administration in drinking water. nih.govscispace.com Another investigation measured metformin in liver and intestine homogenates to study its effect on glucose lowering. nih.gov Research has also been conducted on metformin accumulation in kidney homogenates of a mouse model for polycystic kidney disease. physiology.org Furthermore, the concentration of metformin has been determined in brain tissue to investigate its potential for treating brain ischemia. frontiersin.org
The following table details findings from metformin analysis in different tissue homogenates:
| Tissue Type | Sample Preparation | Analytical Method | Key Findings |
| Liver, Kidney, Brain, Muscle | Homogenization in water, protein precipitation with acetonitrile | LC-MS/MS | Established a method for metformin measurement in various tissues. nih.govscispace.com |
| Liver, Intestine | Homogenization, extraction with acetonitrile/water | HPLC-MS/MS | Measured metformin levels to understand its glucose-lowering effects. nih.gov |
| Kidney | Homogenization, protein precipitation with acetonitrile | LC-MS | Found greater metformin accumulation in female mice kidneys. physiology.org |
| Brain | Not specified | LC-MS/MS | Determined metformin concentrations for brain ischemia treatment studies. frontiersin.org |
| Liver, Muscle | Homogenization, extraction with acetonitrile | LC-MS/MS | Analyzed metformin concentration in plasma and tissue samples. biorxiv.org |
Cellular Uptake and Inhibition Assays
This compound, hydrochloride is an indispensable tool in cellular assays designed to investigate the mechanisms of metformin transport and its interaction with drug transporters, such as organic cation transporters (OCTs). mdpi.comresearchgate.netescholarship.orgnih.gov These assays are often performed using cell lines that overexpress specific transporters, like human embryonic kidney (HEK) cells. mdpi.comresearchgate.netresearchgate.netnih.gov
In these experiments, cells are incubated with metformin, and the intracellular concentration is measured over time or in the presence of potential inhibitors. This compound is added as the internal standard during the sample lysis and extraction step to ensure accurate quantification of the uptaken metformin by LC-MS/MS. mdpi.comresearchgate.net
For instance, a highly sensitive UPLC-MS/MS method was developed to quantify metformin in cell pellets, with a quantification range of 0.05–50 ng/mL. researchgate.netnih.gov This method was then used to study the kinetics of metformin uptake by OCT1, OCT2, and OCT3 and to assess the inhibitory effects of other compounds. mdpi.comnih.gov Another study used this approach to demonstrate that the P-glycoprotein inhibitor zosuquidar (B1662489) also inhibits OCTs. researchgate.net
The following table highlights the use of this compound in cellular assays:
| Cell Line | Assay Type | Key Findings |
| HEK293 cells overexpressing OCTs | Uptake kinetics and inhibition | Developed a sensitive method to quantify metformin uptake and inhibition, useful for identifying new OCT inhibitors. mdpi.comresearchgate.netnih.gov |
| HEK293 cells overexpressing OCTs | Inhibition assay | Showed that zosuquidar inhibits OCT-mediated transport of metformin. researchgate.net |
| HEK293 cells overexpressing OCTs | Inhibition assay | Evaluated the inhibitory effect of famotidine (B1672045) on metformin transport. escholarship.org |
| In vitro BBB model (bEnd.3 cells and primary astrocytes) | Permeability and transport inhibition | Showed that metformin uses OCT1 for transport across the blood-brain barrier model. nih.gov |
Pharmacokinetic and Biotransformation Investigations Utilizing Metformin D6, Hydrochloride
Elucidation of Metformin (B114582) Pharmacokinetic Profiles
Absorption, Distribution, and Elimination Kinetics
Metformin is primarily absorbed from the small intestine, exhibiting an oral bioavailability of approximately 50-60% in a fasting state. drugbank.comresearchgate.net Studies have shown that food can decrease the extent of absorption. drugbank.com Following absorption, metformin is rapidly distributed to various tissues, including the liver, kidneys, and gastrointestinal tract. scirp.org It has a large apparent volume of distribution, averaging 654 ± 358 L after a single oral dose, and does not significantly bind to plasma proteins. drugbank.comscirp.org This minimal protein binding contributes to its wide distribution and subsequent elimination. scirp.org
The elimination of metformin is primarily through the kidneys, with approximately 90% of the absorbed drug excreted unchanged in the urine within 24 hours. drugbank.comprobes-drugs.org Renal clearance of metformin is significantly higher than creatinine (B1669602) clearance, indicating that active tubular secretion is the major route of elimination. drugbank.comfda.gov The plasma elimination half-life of metformin is approximately 6.2 hours, while in the blood, it is about 17.6 hours, suggesting that red blood cells may act as a distribution compartment. drugbank.comwikipedia.org
| Parameter | Value | Reference |
| Oral Bioavailability (fasting) | ~50-60% | drugbank.comresearchgate.net |
| Apparent Volume of Distribution (V/F) | 654 ± 358 L | drugbank.com |
| Plasma Protein Binding | Negligible | drugbank.comscirp.org |
| Primary Route of Elimination | Renal Excretion (unchanged) | drugbank.comscirp.org |
| Plasma Elimination Half-life | ~6.2 hours | drugbank.com |
| Blood Elimination Half-life | ~17.6 hours | drugbank.comwikipedia.org |
Bioavailability Assessments in Preclinical Models
Preclinical studies in various animal models have been instrumental in understanding the bioavailability of metformin. In dogs, the oral bioavailability of metformin was determined to be 31%, which is comparable to the 48% reported in cats and the 32% to 61% range in humans. avma.org A study in diabetic rats with an experimental periodontal disease model investigated a formulation of metformin with polylactic-co-glycolic acid (PLGA). tandfonline.com This formulation demonstrated a slower elimination rate compared to metformin alone, suggesting a delayed drug release from the PLGA nanoparticles. tandfonline.com
In another preclinical study using rabbits, a sustained-release microparticle formulation of metformin loaded within a polylactic acid (PLA) polymer was evaluated. researchgate.net This formulation showed delayed time to reach maximum concentration (Tmax) and a lower maximum concentration (Cmax) compared to a pure drug solution, indicating sustained release characteristics. researchgate.net These preclinical assessments, often utilizing Metformin-d6 as an internal standard for accurate quantification, are crucial for developing new formulations with improved pharmacokinetic profiles. researchgate.net
| Animal Model | Formulation | Key Findings | Reference |
| Dogs | Oral bolus | Oral bioavailability of 31% | avma.org |
| Diabetic Rats | PLGA nanoparticles | Slower elimination rate, delayed drug release | tandfonline.com |
| Rabbits | PLA microparticles | Delayed Tmax, lower Cmax, sustained release | researchgate.net |
Tissue-Specific Bio-distribution Studies
Metformin exhibits a wide but uneven distribution throughout the body's tissues. nih.govscispace.com Studies in mice have shown that metformin accumulates at higher concentrations in the kidney, intestine, and liver compared to plasma. scispace.complos.orgnih.gov Specifically, concentrations were found to be approximately 3-fold higher in the liver and 6-fold higher in the kidney than in plasma. researchgate.netplos.org In contrast, muscle concentrations were only slightly higher than in plasma, and brain concentrations were significantly lower, at about 20% of the plasma level. researchgate.netplos.org
The distribution of metformin into tissues is facilitated by organic cation transporters (OCTs). nih.govnih.gov The expression levels of these transporters can vary significantly between different organs, leading to the observed differences in metformin accumulation. scispace.comnih.gov Positron Emission Tomography (PET) imaging studies using 11C-metformin in both rodents and humans have confirmed this pattern of high accumulation in the liver, kidneys, and intestines. plos.orgsnmjournals.org These tissue distribution studies are vital for understanding the sites of action and potential for tissue-specific effects of metformin. mdpi.com
| Tissue | Relative Concentration to Plasma | Reference |
| Kidney | ~6-fold higher | researchgate.netplos.org |
| Liver | ~3-fold higher | researchgate.netplos.org |
| Muscle | Slightly higher | researchgate.netplos.org |
| Brain | ~20% of plasma level | researchgate.netplos.org |
Brain Pharmacokinetic Parameters (e.g., K_in, Kp,uu,brain)
A key parameter, the unidirectional blood-to-brain transport constant (K_in), was determined to be 1.87 ± 0.27 µL/g/min. researchgate.netnih.gov The unbound brain-to-plasma ratio (Kp,uu,brain) showed a decrease with increasing doses, suggesting a saturable transport mechanism. researchgate.netnih.gov Despite this saturation, absolute brain concentrations of metformin still increased with higher doses. researchgate.net Metformin was also quantifiable in the cerebrospinal fluid (CSF), although at lower concentrations than in the brain tissue. researchgate.netnih.gov These findings are crucial for evaluating the potential neurological effects of metformin. mdpi.com
| Brain Pharmacokinetic Parameter | Value | Significance | Reference |
| Unidirectional blood-to-brain constant (K_in) | 1.87 ± 0.27 µL/g/min | Quantifies the rate of metformin entry into the brain. | researchgate.netnih.gov |
| Unbound brain-to-plasma ratio (Kp,uu,brain) | Decreased with increasing dose | Suggests a saturable transport mechanism into the brain. | researchgate.netnih.gov |
In Vivo Metabolic Fate of Metformin
Analysis of Metabolic Stability and Absence of Major Metabolites
A significant characteristic of metformin is its high metabolic stability. researchgate.netnih.gov In vivo studies in humans and various animal models have consistently shown that metformin is not metabolized and is excreted from the body unchanged. drugbank.comwikipedia.orgnih.gov Intravenous single-dose studies in normal human subjects demonstrated that metformin is excreted entirely as the parent drug in the urine, with no metabolites identified in humans. drugbank.comprobes-drugs.org It does not undergo hepatic metabolism or biliary excretion. drugbank.comresearchgate.net
Application of Deuterated Analogs in Metabolic Pathway Mapping
The use of deuterated analogs, such as this compound, hydrochloride, is a cornerstone in modern metabolic research, providing a powerful tool to trace and understand the fate of drugs within biological systems. smolecule.com The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), creates a molecule that is chemically similar to the parent drug but distinguishable by mass spectrometry. smolecule.com This isotopic labeling allows researchers to differentiate the administered drug from its endogenous counterparts and track its metabolic journey with high precision. smolecule.com
This compound, hydrochloride serves as a crucial internal standard for quantifying metformin levels in various biological samples, including plasma, liver, brain, kidney, and muscle. researchgate.netscispace.com This application is fundamental in pharmacokinetic studies, where accurate measurement of drug concentration over time is essential. nih.govscirp.org By introducing a known quantity of this compound into a sample, scientists can accurately determine the concentration of unlabeled metformin, a technique widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. researchgate.netnih.govscilit.com
Studies have utilized this compound to investigate the metabolic pathways of metformin. medchemexpress.com It is understood that metformin is largely excreted unchanged in the urine and does not undergo significant hepatic metabolism. fda.gov The use of deuterated metformin helps to confirm this metabolic stability and to identify any minor metabolites that might be formed. researchgate.net For instance, N,N-Dimethylamidino Urea has been identified as a potential marker to study the metabolic pathway of metformin in vivo. medchemexpress.com
Furthermore, deuterated compounds like this compound are instrumental in studying the activity of drug transporters. Metformin is a known substrate for organic cation transporters (OCTs), which play a critical role in its uptake into tissues like the liver and its excretion by the kidneys. nih.govbiorxiv.org By using this compound, researchers can conduct cellular uptake assays to identify potential inhibitors of these transporters and to understand drug-drug interactions at the transporter level. nih.govscilit.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies
Metformin's primary site of action is the liver, where it inhibits hepatic glucose production. fda.gov Its uptake into hepatocytes is mediated by organic cation transporter 1 (OCT1). biorxiv.org Studies in mice have shown that a deficiency in OCT1 leads to significantly lower hepatic metformin concentrations and a diminished glucose-lowering effect, highlighting the direct link between tissue-specific concentration (PK) and pharmacological response (PD). biorxiv.org
The use of this compound as an internal standard allows for the precise measurement of metformin concentrations in tissues, which can then be correlated with downstream molecular events. nih.govnih.gov For example, research has investigated the correlation between in-tissue metformin concentrations and alterations in lipid metabolism in different tissues. nih.gov
Clinical studies have also focused on the PK/PD relationship of metformin. For instance, the antihyperglycemic effect of metformin has been shown to be comparable between males and females in controlled clinical trials. scirp.org Furthermore, studies have investigated how co-administration of other drugs that inhibit metformin transporters, such as cimetidine (B194882) and famotidine (B1672045), can alter metformin's pharmacokinetics and, consequently, its pharmacodynamic effects. biorxiv.orgescholarship.org For example, co-administration of cimetidine was found to increase metformin plasma concentrations and decrease its renal clearance. biorxiv.org Similarly, famotidine was observed to enhance the ability of metformin to reduce glucose levels after a glucose challenge, demonstrating a clear PK/PD interaction. escholarship.org
The selection of a clinically relevant dose in preclinical studies is paramount for the successful translation of research findings from animal models to humans. scispace.comnih.gov Many early preclinical studies with metformin used doses that resulted in concentrations far exceeding those typically observed in human therapeutic use, which may have led to observations of effects that are not clinically achievable or relevant. scispace.comnih.gov
Recognizing this, recent research has emphasized the importance of using clinically relevant doses in animal models and accurately measuring the resulting tissue concentrations of metformin. researchgate.netnih.gov A study in mice established steady-state plasma and tissue concentrations of metformin using a dose in drinking water that translates to the maximum recommended human dose. scispace.comnih.gov This approach provides a more accurate framework for interpreting the pharmacological outcomes observed in these preclinical models. nih.gov
The data from such studies, which often use this compound as an internal standard for accurate quantification, reveal the distribution of metformin in various tissues. scispace.comnih.gov For example, it has been shown that metformin concentrations are higher in the liver and kidney compared to plasma, while brain concentrations are relatively low. scispace.comnih.gov This tissue distribution data is critical for understanding the dose-dependent effects of metformin on different organs. nih.govplos.org
The table below presents pharmacokinetic parameters of metformin from a study in healthy male volunteers, illustrating the kind of data that informs dose selection and understanding of drug behavior.
| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |
| Cmax (ng/mL) | 815.4 (± 180.2) |
| AUC0-t (ng·h/mL) | 7694 (± 1692.1) |
| AUC0-inf (ng·h/mL) | 7894.0 (± 1707.9) |
| Tmax (hours) | 4.5 (median; range 2.5 to 16) |
| Terminal elimination half-life (hours) | 4.2 (± 1.0) |
| Data from a study of a single 750 mg oral dose of metformin extended-release suspension under fed conditions. fda.gov |
By carefully selecting doses that result in clinically relevant exposures and by accurately measuring the resulting drug concentrations, researchers can establish a more reliable correlation between the dose administered, the concentration achieved in target tissues, and the observed pharmacological effects. researchgate.netnih.gov This rigorous approach is essential for the meaningful evaluation of metformin's therapeutic potential in various disease models. nih.govnih.gov
Translational Research Applications and Mechanistic Studies Facilitated by Metformin D6, Hydrochloride
Research in Metabolic Disorders
Metformin (B114582) is a cornerstone in the management of type 2 diabetes, and its deuterated analog, Metformin-d6, hydrochloride, has been instrumental in deepening our understanding of its metabolic effects.
Type 2 Diabetes Mellitus Research: AMPK Activation and Insulin (B600854) Sensitivity
This compound, hydrochloride is utilized in studies investigating the molecular mechanisms underlying metformin's therapeutic effects in type 2 diabetes. medchemexpress.comchemsrc.com A primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. medchemexpress.comchemsrc.comchemondis.com By inhibiting the mitochondrial respiratory chain, metformin alters the cellular AMP/ATP ratio, leading to the activation of AMPK. medchemexpress.comchemsrc.comnih.gov This activation enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue, promoting glucose uptake and utilization. smolecule.compharmgkb.org
Research employing this compound, hydrochloride as an internal standard for quantifying metformin levels has facilitated studies on its pharmacokinetic and pharmacodynamic properties. smolecule.combertin-bioreagent.commdpi.com These studies are crucial for understanding how metformin achieves its effects on insulin signaling pathways. The ability to accurately measure metformin concentrations in various tissues helps researchers correlate drug levels with the degree of AMPK activation and subsequent improvements in insulin sensitivity.
Key Research Findings on AMPK Activation and Insulin Sensitivity:
| Finding | Significance |
| Metformin inhibits the mitochondrial respiratory chain, leading to AMPK activation. medchemexpress.comchemsrc.comchemondis.com | Elucidates the primary molecular trigger for metformin's metabolic effects. |
| AMPK activation enhances insulin sensitivity in muscle and fat cells. smolecule.compharmgkb.org | Explains the mechanism behind improved glucose uptake in peripheral tissues. |
| This compound, hydrochloride allows for precise quantification of metformin in tissues. smolecule.combertin-bioreagent.com | Enables correlation of drug concentration with downstream signaling events. |
Hepatic Glucose Production and Intestinal Glucose Absorption Modulation
A major contributor to hyperglycemia in type 2 diabetes is excessive hepatic glucose production. nih.gov Metformin effectively reduces this by inhibiting gluconeogenesis in the liver. pharmgkb.orgscirp.org Studies using isotopically labeled metformin, such as this compound, hydrochloride, have been pivotal in tracing the drug's distribution to the liver and quantifying its impact on hepatic glucose output. pharmgkb.orgclearsynth.com
Key Research Findings on Glucose Production and Absorption:
| Finding | Significance |
| Metformin predominantly inhibits hepatic glucose release. nih.gov | Highlights a key mechanism for lowering blood glucose levels. |
| Metformin alters intestinal glucose uptake and utilization. nih.govfrontiersin.org | Identifies the gut as a significant site of metformin's action. |
| Metformin may influence the activity of intestinal glucose transporters. nih.govfrontiersin.orgresearchgate.net | Provides insight into the molecular mechanisms of metformin in the gut. |
Impact on Obesity and Related Metabolic Dysfunctions
Obesity is a major risk factor for type 2 diabetes and other metabolic dysfunctions. Metformin has been observed to have a modest but clinically significant effect on weight loss. nih.govccjm.orgnih.gov Research utilizing this compound, hydrochloride can help to dissect the mechanisms behind this effect. Studies in animal models have shown that metformin can reduce weight gain and improve lipid profiles. caymanchem.comcaymanchem.com
The mechanisms are thought to involve both central effects, such as appetite suppression, and peripheral effects, including alterations in fat metabolism. nih.gov By enabling precise measurement of metformin in different tissues, this compound, hydrochloride aids in studies designed to understand how metformin influences energy balance and adipose tissue function.
Investigations in Oncological Sciences
Emerging evidence suggests that metformin may have anticancer properties, and this compound, hydrochloride is a valuable tool in exploring these potential therapeutic applications.
Antitumorigenic Mechanisms and Cancer Cell Proliferation
Metformin's potential antitumorigenic effects are believed to be mediated through both direct and indirect mechanisms. researchgate.net The direct effects involve the activation of AMPK within cancer cells, which can inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation. researchgate.netmdpi.comaacrjournals.org Inhibition of mTOR can lead to cell cycle arrest and apoptosis. aacrjournals.org
The indirect effects are linked to metformin's ability to lower systemic insulin and insulin-like growth factor 1 (IGF-1) levels, which are known to promote tumor growth. researchgate.netaacrjournals.org this compound, hydrochloride can be used in preclinical cancer models to study the drug's uptake into tumors and its impact on key signaling pathways involved in cancer cell proliferation. caymanchem.comcaymanchem.com
Key Research Findings on Antitumorigenic Mechanisms:
| Mechanism | Effect on Cancer Cells |
| Direct: AMPK activation and mTOR inhibition. researchgate.netmdpi.comaacrjournals.org | Inhibition of cell growth, proliferation, and induction of apoptosis. |
| Indirect: Reduction of systemic insulin and IGF-1. researchgate.netaacrjournals.org | Attenuation of growth factor signaling that promotes tumor progression. |
Adjuvant Therapy Efficacy in Cancer Management
There is growing interest in the use of metformin as an adjuvant therapy in combination with conventional cancer treatments. mdpi.comnih.gov Preclinical studies have suggested that metformin can sensitize cancer cells to chemotherapy and radiotherapy. mdpi.com A meta-analysis of observational studies has indicated that metformin use is associated with improved outcomes in certain cancers, such as colorectal and prostate cancer. nih.gov
The use of this compound, hydrochloride in research can help to optimize these combination therapies by providing a clearer understanding of the drug's pharmacokinetics and its interaction with other anticancer agents at the tumor site. This is crucial for designing clinical trials to evaluate the efficacy of metformin as an adjuvant treatment. nih.gov
Studies in Cardiovascular and Renal Health
Recent research has increasingly focused on the potential benefits of metformin beyond its traditional use, extending to cardiovascular and renal protection. The use of this compound, Hydrochloride in these studies is crucial for the precise quantification of metformin, allowing for a deeper understanding of its mechanisms of action.
Cardioprotective Effects and Myocardial Function
Metformin has demonstrated significant cardioprotective effects that are independent of its glucose-lowering action. ru.nl In preclinical models of myocardial infarction, metformin has been shown to limit infarct size and attenuate post-infarction cardiac remodeling. ru.nlnih.gov The mechanisms underlying these benefits are multifaceted and involve the activation of several key signaling pathways.
One of the primary mechanisms is the activation of AMP-activated protein kinase (AMPK). nih.govresearchgate.net This activation promotes glycolysis and prevents the opening of the mitochondrial permeability transition pore (mPTP) during reperfusion, which is critical for myocyte viability. ru.nlresearchgate.net Furthermore, metformin has been found to increase the formation of adenosine, which contributes to its cardioprotective effects. ru.nlnih.gov
Studies have also highlighted metformin's role in improving mitochondrial biogenesis and function. It has been reported to restore levels of PGC-1α, a key regulator of mitochondrial biogenesis, and increase the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.net This leads to reduced vascular inflammation and myocardial injury following ischemia. researchgate.net In the context of heart failure with preserved ejection fraction (HFrEF), metformin has been shown to improve myocardial efficiency by reducing myocardial oxygen consumption while maintaining stroke work. nih.gov Additionally, research in prediabetic rat models has shown that metformin positively affects cardiac arachidonic acid metabolism, increasing the production of cardioprotective metabolites and reducing the accumulation of lipotoxic intermediates. mdpi.com
Table 1: Summary of Metformin's Cardioprotective Mechanisms
| Mechanism | Effect | Key Molecules/Pathways Involved |
|---|---|---|
| AMPK Activation | Reduces infarct size, prevents mPTP opening, promotes glycolysis | AMP-activated protein kinase (AMPK) |
| Adenosine Formation | Contributes to cardioprotection | Adenosine |
| Mitochondrial Biogenesis | Restores mitochondrial function, reduces inflammation | PGC-1α, eNOS |
| Myocardial Efficiency | Reduces myocardial oxygen consumption | - |
| Lipid Metabolism | Reduces lipotoxic intermediates, increases cardioprotective metabolites | Arachidonic acid, CYP2c |
Renal Clearance and Excretory Pathways
Metformin is primarily eliminated from the body unchanged through the kidneys. probes-drugs.orgnih.govscirp.org Its renal clearance is significantly higher than the glomerular filtration rate, indicating that active tubular secretion is the main route of elimination. probes-drugs.orgfda.gov Approximately 90% of the absorbed drug is excreted via the renal route within the first 24 hours. probes-drugs.orgfda.gov
The transport of metformin across renal epithelial cells is mediated by specific organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. nih.gov OCT2 is predominantly expressed on the basolateral membrane of renal tubules and is key for the uptake of metformin from the bloodstream into the renal cells. nih.govmdpi.com Subsequently, MATE1 and MATE2-K, located on the apical membrane, facilitate its excretion into the urine. nih.gov
Research has shown that metformin can have protective effects on the kidneys. Animal studies have demonstrated that metformin can activate renal AMPK, which helps preserve cellular integrity and reduce markers of tubular injury after ischemic events. physiology.org In patients with type 2 diabetes, long-term metformin therapy has been associated with a reduction in microvascular complications, including kidney damage. mdpi.com Furthermore, some studies have shown that metformin use is linked to a lower risk of developing new-onset chronic kidney disease. mdpi.com However, the evidence from randomized controlled trials on the effects of metformin on kidney function decline in patients with existing chronic kidney disease is still limited. nih.gov
Table 2: Key Transporters in Metformin Renal Excretion
| Transporter | Location in Renal Tubule | Function |
|---|---|---|
| OCT2 | Basolateral membrane | Uptake from blood into tubule cell |
| MATE1 | Apical membrane | Secretion from tubule cell into urine |
| MATE2-K | Apical membrane | Secretion from tubule cell into urine |
Neuroscientific and Neurodegenerative Disease Research
The neuroprotective potential of metformin is an expanding area of investigation, with studies exploring its ability to cross the blood-brain barrier and modulate key pathological processes in neurodegenerative disorders.
Neuroprotective Potentials and Blood-Brain Barrier Penetration
Metformin has the ability to cross the blood-brain barrier (BBB), although its penetration is somewhat limited due to its hydrophilic nature. mdpi.com This passage is facilitated by organic cation transporters (OCTs), specifically OCT1 and OCT3, as well as the plasma membrane monoamine transporter (PMAT). mdpi.com Despite this limited access, metformin exerts significant neuroprotective effects through both direct actions within the central nervous system and indirect peripheral mechanisms that influence brain health. mdpi.com
Preclinical and clinical evidence suggests that metformin is associated with improved cognitive function and a reduced risk of dementia. mdpi.comnih.gov Its neuroprotective effects are attributed to multiple pathways, including the activation of AMPK, which enhances cellular energy metabolism, upregulation of antioxidant defenses, suppression of inflammation, and improvement of mitochondrial function. mdpi.comresearchgate.net These actions collectively combat common features of neurodegeneration like oxidative stress and protein accumulation. mdpi.comresearchgate.net Research has shown that long-term exposure to metformin (greater than two years) is associated with a significant reduction in the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's. medscape.com
Modulation of Autophagy and Alpha-Synuclein (B15492655) Pathology in Neurological Disorders
A key aspect of metformin's neuroprotective action is its ability to modulate autophagy, the cellular process for clearing damaged components and protein aggregates. frontiersin.org In the context of neurodegenerative diseases, where autophagy is often dysregulated, metformin has been shown to enhance this process. This is largely achieved through the activation of AMPK, which in turn can inhibit the mTOR pathway, a key regulator of autophagy. nih.govmdpi.com
Specifically in relation to Parkinson's disease, metformin has been found to impact alpha-synuclein, the primary component of Lewy bodies. nih.gov It promotes the clearance of alpha-synuclein aggregates through both macroautophagy and chaperone-mediated autophagy. mdpi.com Furthermore, metformin can reduce the phosphorylation of alpha-synuclein at Ser129, a modification associated with its aggregation and toxicity. mdpi.comfrontiersin.org In various experimental models of Parkinson's disease, metformin treatment has been shown to decrease alpha-synuclein accumulation and protect dopaminergic neurons. frontiersin.orgnih.gov
Table 3: Neuroprotective Mechanisms of Metformin
| Mechanism | Effect | Target Pathology |
|---|---|---|
| BBB Penetration | Allows for direct and indirect CNS effects | General Neurodegeneration |
| AMPK Activation | Enhances energy metabolism, antioxidant defense | Oxidative Stress, Mitochondrial Dysfunction |
| Autophagy Modulation | Promotes clearance of protein aggregates | Alpha-Synuclein, Tau Protein |
| Alpha-Synuclein Regulation | Reduces aggregation and phosphorylation | Parkinson's Disease |
Research in Aging and Longevity Pathways
Metformin is being investigated for its potential to target the fundamental processes of aging, thereby extending healthspan and lifespan. claremont.edu Its anti-aging effects are thought to be mediated through its influence on several key cellular pathways that are also implicated in age-related diseases.
The primary mechanism by which metformin is believed to exert its anti-aging effects is through the activation of AMPK, a crucial cellular energy sensor. aginganddisease.orgaging-us.com This action mimics some of the effects of caloric restriction, a well-known intervention for extending lifespan in various organisms. aginganddisease.org By activating AMPK, metformin can influence several downstream pathways, including inhibiting mTOR and activating the transcription factor FOXO, which are involved in stress resistance and longevity. aginganddisease.orgaging-us.com
Metformin has also been shown to modulate other hallmarks of aging. It can reduce chronic low-level inflammation, often referred to as "inflammaging," by decreasing the production of pro-inflammatory cytokines. claremont.edu Additionally, it enhances autophagy, the cellular housekeeping process that declines with age, helping to clear out damaged cells and proteins. claremont.edunih.gov Studies in model organisms like C. elegans and mice have demonstrated that metformin can extend lifespan and healthspan. nih.govnih.gov These findings have spurred clinical trials in humans to determine if metformin can delay the onset of age-related diseases and promote healthy aging. aginganddisease.orgaging-us.com
Table 4: Metformin's Impact on Aging Pathways
| Pathway/Hallmark of Aging | Metformin's Effect | Key Mediators |
|---|---|---|
| Nutrient Sensing | Mimics caloric restriction, improves insulin sensitivity | AMPK, mTOR, Insulin/IGF-1 signaling |
| Inflammation | Reduces chronic low-level inflammation | Pro-inflammatory cytokines |
| Autophagy | Enhances cellular clearance | AMPK |
| Stress Resistance | Increases resistance to cellular stress | AMPK, FOXO |
Future Directions and Advanced Research Perspectives
Development of Novel Metformin-d6, Hydrochloride Applications in Drug Discovery
The principal application of this compound, Hydrochloride in drug discovery is its use as an internal standard for the quantification of metformin (B114582) via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). smolecule.comcaymanchem.com This precise measurement capability is foundational for various research endeavors. By enabling the accurate tracking of metformin in biological systems, this compound, Hydrochloride is instrumental in studies exploring the parent compound's potential in new therapeutic areas, including cancer and steatotic liver diseases. caymanchem.com
Research into metformin's mechanisms has shown that it inhibits the mitochondrial respiratory chain, which activates AMPK and enhances insulin (B600854) sensitivity. medchemexpress.com Furthermore, it has been found to reduce tumor growth in certain cancer models and may play a role in regulating autophagy-related proteins. caymanchem.commedchemexpress.com The ability to accurately measure metformin concentrations in these preclinical studies, facilitated by this compound, Hydrochloride, is crucial for understanding dose-response relationships and metabolic effects. caymanchem.com This analytical precision allows researchers to investigate novel roles for metformin in cellular signaling, metabolism, and as a potential treatment for a variety of diseases beyond its primary indication for type 2 diabetes. caymanchem.commdpi.com
Integration with Multi-Omics Approaches for Comprehensive Biological Understanding
Multi-omics, which integrates data from genomics, metabolomics, and microbiomics, offers a systems-level view of a drug's effect. nih.gov In the context of metformin, this approach seeks to explain the significant variability in patient response. nih.gov While genetic factors play a role, metabolomics and the gut microbiome are emerging as key influencers of metformin's efficacy. nih.gov
This compound, Hydrochloride is an essential tool in this field, particularly for pharmacometabolomic studies. Accurate and reproducible quantification of metformin and its related metabolites in plasma and tissues is a prerequisite for building robust multi-omics datasets. The use of a stable isotope-labeled internal standard like this compound, Hydrochloride ensures the high quality of the quantitative data needed to identify metabolic signatures associated with drug response. mdpi.com For instance, studies have used non-targeted metabolomics to identify metabolites like citrulline and 1,5-anhydroglucitol that are associated with metformin's glucose-lowering effect. These discoveries, which depend on precise analytical methods, pave the way for personalized treatment strategies. nih.gov
Table 1: Role of Precise Quantification in Multi-Omics Fields
| Omics Field | Application in Metformin Research | Role of this compound, Hydrochloride |
|---|---|---|
| Genomics | Identifying genetic variants in transporters (e.g., OCT1, OCT2) that affect metformin pharmacokinetics and patient response. biorxiv.org | Enables precise pharmacokinetic profiling required to link genetic variants to concentration differences. biorxiv.org |
| Metabolomics | Discovering metabolic biomarkers that predict or explain the therapeutic and adverse effects of metformin. nih.gov | Provides the internal standard for LC-MS-based quantification of metformin and related metabolites in biofluids. |
| Microbiomics | Investigating how metformin alters the gut microbiota composition and how these changes contribute to its therapeutic effects. nih.gov | Facilitates accurate measurement of metformin concentrations in gut-related samples, helping to correlate drug levels with microbial shifts. |
Advanced Modeling and Simulation in Pharmacokinetics and Pharmacodynamics
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational method used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. plos.org For metformin, PBPK models are developed to predict its concentration in various tissues and to understand the significant inter-individual variability in its pharmacokinetics. plos.orgnih.gov
The development and validation of these complex models depend on high-quality clinical data. nih.gov Pharmacokinetic studies that measure the time course of metformin concentration in plasma and other tissues are essential inputs for building and refining PBPK models. plos.org The use of this compound, Hydrochloride as an internal standard in the bioanalytical methods for these studies ensures the accuracy and reliability of the concentration data. mdpi.comfda.gov This precision is critical for accurately estimating key pharmacokinetic parameters, such as clearance and volume of distribution, which are the core components of the PBPK models. plos.orgnih.gov By providing robust data, this compound, Hydrochloride contributes to the creation of more predictive models that can be used to simulate different dosing scenarios and explore drug-drug interactions. biorxiv.orgplos.org
| Half-life (T1/2) | The time it takes for the drug concentration in the plasma to reduce by half. probes-drugs.org | Determines dosing frequency and the time to reach steady-state concentrations. plos.org |
Standardization and Interlaboratory Harmonization of Bioanalytical Methods
Ensuring that bioanalytical methods are consistent and reproducible across different laboratories is crucial for both clinical applications and multicenter research studies. This compound, Hydrochloride plays a central role in the standardization of assays designed to measure metformin. clearsynth.comclearsynth.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the validation of bioanalytical methods. mdpi.com
Validated methods using this compound, Hydrochloride as an internal standard have demonstrated high levels of linearity, accuracy, and precision. mdpi.commdpi.com The validation process assesses several key parameters to ensure the method is reliable. mdpi.com These include selectivity to ensure no interference from other substances in the plasma, stability of the analyte under various storage conditions, and the absence of a carry-over effect between samples. mdpi.com Researchers also address challenges such as matrix effects, where components of the biological sample can suppress or enhance the analyte signal, and chromatographic issues like peak splitting or distortion, which can be resolved by adjusting the mobile phase composition. nih.gov The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis, leading to more robust and harmonized results. mdpi.comnih.gov
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Description | Acceptance Criteria Example |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com | A calibration curve with a correlation coefficient (r²) ≥ 0.99. researchgate.net |
| Accuracy | The closeness of the measured value to the true value. mdpi.com | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). mdpi.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. mdpi.com | Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). mdpi.com |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com | No significant interfering signals at the analyte's retention time in blank samples. mdpi.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. mdpi.com | Concentration change within ±15% of the nominal concentration. mdpi.com |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. mdpi.com | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. mdpi.com |
Q & A
Q. What is the mechanistic role of Metformin-d6 hydrochloride in AMPK activation and its implications for metabolic studies?
this compound hydrochloride, a deuterated analog of metformin, inhibits mitochondrial respiratory chain Complex I, leading to AMPK activation via increased AMP/ATP ratios. This activation enhances insulin sensitivity and modulates glucose metabolism, making it critical for studying metabolic disorders . Methodologically, researchers should validate AMPK activation using immunoblotting (e.g., phospho-AMPKα-Thr172) in cell lines (e.g., HepG2) under controlled glucose conditions (5–25 mM) to avoid confounding metabolic stress .
Q. How does deuterium labeling influence the physicochemical properties of this compound hydrochloride compared to its non-deuterated form?
Deuterium substitution at the dimethyl groups reduces metabolic degradation rates due to the kinetic isotope effect, prolonging the compound’s half-life in pharmacokinetic studies. Key parameters to compare include:
- LogP : ~-1.3 (similar to non-deuterated metformin) .
- Aqueous solubility : >100 mg/mL in water at 25°C .
- Stability : Assess via LC-MS under accelerated degradation conditions (40°C/75% RH for 4 weeks) to quantify deuteration retention .
Advanced Research Questions
Q. What methodological considerations are critical for quantifying this compound hydrochloride in biological matrices using HPLC?
- Chromatographic conditions : Use a C18 column (e.g., 4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% formic acid in water:acetonitrile (90:10 v/v) at 1.0 mL/min .
- Detection : UV at 233 nm or tandem MS (m/z 130.1 → 60.1 for this compound) for enhanced specificity .
- Sample preparation : Protein precipitation with methanol (1:4 v/v) followed by centrifugation (10,000 × g, 10 min) to minimize matrix interference .
Q. How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated Metformin hydrochloride?
Discrepancies may arise from isotopic effects on absorption or renal clearance. Strategies include:
Q. What are the key pharmacopeial standards for ensuring the quality of this compound hydrochloride in analytical workflows?
Per USP guidelines:
- Purity : ≥98% by titration with 0.1 M sodium hydroxide .
- Related compounds : Limit ≤0.5% for impurities (e.g., melamine) via HPLC with a resolution ≥2.0 between metformin and related peaks .
- Loss on drying : ≤0.5% after 2 hours at 105°C .
Q. What experimental designs are recommended for studying the role of this compound hydrochloride in autophagy induction?
- Cell models : Use autophagy-sensitive lines (e.g., MCF-7 or HeLa) with GFP-LC3 transfection to monitor autophagosome formation via fluorescence microscopy .
- Dosage : 1–10 mM for 24–48 hours, with controls (rapamycin for induction, chloroquine for inhibition) .
- Validation : Confirm autophagy flux via immunoblotting for LC3-II and p62 degradation .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting results in studies linking this compound to mTORC1 inhibition?
- Dose optimization : Test a range (0.5–20 mM) to identify biphasic effects .
- Pathway crosstalk : Co-stain for AMPK (pT172) and mTORC1 (pS2448) in the same sample to decouple signaling interactions .
- Isogenic models : Compare wild-type and AMPK-knockout cells to isolate mTORC1 effects .
Q. What strategies ensure robust stability profiling of this compound hydrochloride in long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
